2-(Methylsulfonyl)benzamidine
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Overview
Description
2-(Methylsulfonyl)benzamidine is an organic compound with the molecular formula C8H10N2O2S. It is a derivative of benzamidine, characterized by the presence of a methylsulfonyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)benzamidine typically involves the sulfonylation of benzamidine derivatives. One common method includes the reaction of benzamidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfonyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Methylsulfonyl)benzamidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin and trypsin-like enzymes. By binding to the active site of these enzymes, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity . This mechanism is particularly useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Benzamidine: The parent compound, which lacks the methylsulfonyl group.
Sulfonylbenzamidines: Compounds with different sulfonyl groups attached to the benzene ring.
Aminobenzamidines: Compounds with amino groups attached to the benzene ring.
Uniqueness: 2-(Methylsulfonyl)benzamidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
57076-00-3 |
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Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
2-methylsulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10) |
InChI Key |
LAJXDTGSTZIEPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=N)N |
Origin of Product |
United States |
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